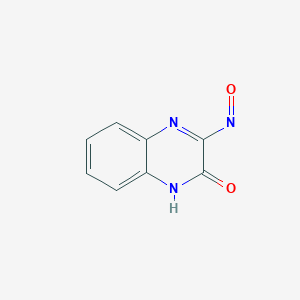

2(1H)-Quinoxalinone, 3-(hydroxyamino)-

Description

Overview of Quinoxaline (B1680401) Scaffold in Chemical Research

The quinoxaline scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a ubiquitous and important structural unit in the fields of pharmaceuticals, agrochemicals, and functional materials. acs.orgsapub.orgwikipedia.org Also known as benzopyrazines, these nitrogen-containing heterocycles have garnered significant attention from researchers due to the broad spectrum of biological activities their derivatives exhibit. sapub.org The versatility of the quinoxaline core allows for multifaceted functionalization, leading to compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. sapub.orgresearchgate.net

The inherent chemical properties of the quinoxaline ring system make it a privileged platform for the development of therapeutic agents. organic-chemistry.org For example, certain quinoxaline derivatives have been investigated as selective inhibitors of protein kinases, which are crucial targets in oncology. thieme-connect.de The stability of the ring system, combined with the numerous sites available for chemical modification, ensures its continued prominence in medicinal chemistry and materials science. acs.orgwikipedia.org The development of green and efficient synthetic methods, including microwave-assisted and catalyst-based reactions, has further expanded the accessibility and diversity of quinoxaline-based compounds. organic-chemistry.org

Emphasis on 2(1H)-Quinoxalinone as a Core Structure for Diversification

Within the broader family of quinoxalines, the 2(1H)-quinoxalinone skeleton represents a particularly valuable core structure for chemical diversification. organic-chemistry.orgnih.gov This scaffold, characterized by a pyrazin-2(1H)-one ring fused to a benzene ring, is a common feature in a wide array of pharmacologically active compounds. nih.gov Its structure provides a robust and versatile platform for synthetic modification, which has been exploited to generate large libraries of derivatives for drug discovery programs. organic-chemistry.orgnih.gov

A primary focus of research has been the functionalization of the C-3 position of the quinoxalinone ring. organic-chemistry.org This position is chemically activated and amenable to a variety of substitution reactions, making it an ideal handle for introducing diverse chemical moieties. organic-chemistry.org Direct C-H functionalization at the C-3 position is considered a highly efficient and atom-economical strategy to create structural diversity. organic-chemistry.org Numerous methods have been developed for this purpose, including arylation, amination, alkylation, and carbamoylation, often utilizing transition-metal catalysis, photoredox catalysis, or metal-free conditions. organic-chemistry.orgthieme-connect.de This strategic modification of the 2(1H)-quinoxalinone core allows for the fine-tuning of the molecule's steric and electronic properties, which in turn modulates its biological activity. organic-chemistry.orgnih.gov

Rationale for Researching 3-(Hydroxyamino) Functionality in 2(1H)-Quinoxalinone and Related Derivatives

While extensive research has been conducted on various C-3 substituted quinoxalinones, the specific derivative 2(1H)-Quinoxalinone, 3-(hydroxyamino)- remains a less explored area. The rationale for investigating this particular functionality stems from several key principles in medicinal chemistry and synthetic exploration.

A primary motivation is the emerging interest in bioactive heterocycles that contain endocyclic N-hydroxy groups. nih.gov Historically, molecules with N-O single bonds have sometimes been flagged as having poor drug-likeness due to the potential for metabolic activation to reactive, toxic species. nih.gov However, this concern is primarily associated with exocyclic (non-ring) amino groups. Research suggests that when the N-hydroxy moiety is part of a cyclic, aromatic system, the metabolic behavior is different, and the potential for forming dangerous reactive intermediates is reduced. nih.gov This makes N-hydroxy heterocycles an under-investigated but potentially rich source of new therapeutic agents for treating a range of diseases, including cancer and viral infections. nih.gov

Furthermore, the synthesis of the potential precursor, 3-amino-2(1H)-quinoxalinone, is well-established through methods like metal-free cross-dehydrogenative coupling. thieme-connect.de The availability of a straightforward route to the 3-amino derivative makes the synthesis of the corresponding 3-(hydroxyamino) compound, for instance via selective oxidation, a chemically logical and accessible objective for researchers seeking to create novel analogues.

From a drug design perspective, the introduction of a hydroxyamino group at the C-3 position offers an opportunity for bioisosteric replacement. The -NHOH group has different electronic and hydrogen-bonding capabilities compared to the more commonly studied amino (-NH2) or hydroxyl (-OH) groups. nih.govmdpi.com This subtle modification can lead to significant changes in how the molecule interacts with biological targets, potentially improving binding affinity, selectivity, or pharmacokinetic properties. mdpi.com Given the proven therapeutic potential of the quinoxalinone scaffold, exploring novel functional groups like hydroxyamino at the C-3 position is a rational strategy aimed at discovering compounds with unique biological profiles. organic-chemistry.orgnih.gov

Interactive Data Tables

Research Findings on 3-Substituted 2(1H)-Quinoxalinone Derivatives

Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCXIXRLXJBOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 1h Quinoxalinone, 3 Hydroxyamino and Analogues

Established Methodologies for Quinoxalinone Core Synthesis

The construction of the fundamental 2(1H)-quinoxalinone scaffold can be achieved through several reliable synthetic routes. These methods often involve the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring.

Condensation Reactions with 1,2-Diamines and Dicarbonyl Compounds or Derivatives

A classic and widely employed method for the synthesis of quinoxaline (B1680401) derivatives involves the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds. researchgate.netnih.govnih.gov This approach is versatile and can be adapted to produce a wide range of substituted quinoxalinones. The reaction is typically catalyzed by acids such as acetic acid. nih.gov Various catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate, have been shown to efficiently promote this condensation under mild conditions, sometimes in green solvents like ethanol (B145695)/water mixtures. researchgate.net The reaction of o-phenylenediamine (B120857) with α-keto acids or their esters is a common route to 3-substituted-2(1H)-quinoxalinones. For instance, condensation of o-phenylenediamines with α-keto acids in water under catalyst-free conditions provides an efficient and environmentally friendly synthesis of quinoxalinones. organic-chemistry.org Similarly, the reaction with n-butyloxo-acetate in DMF yields quinoxalin-2-ones in excellent yields. nih.gov Microwave irradiation has also been utilized to accelerate the iodine-catalyzed cyclocondensation of 1,2-dicarbonyl compounds with substituted o-phenylenediamines. nih.gov

Oxidative Amidation-Heterocycloannulation Protocols

An alternative strategy for the synthesis of the 2(1H)-quinoxalinone core involves oxidative amidation-heterocycloannulation. A metal-catalyst-free synthesis of substituted quinoxalin-2-ones has been reported starting from 2,2-dibromo-1-arylethanone and an aryl-1,2-diamine in DMSO. researchgate.net This one-pot protocol proceeds via an oxidative amidation mechanism where DMSO acts as the oxidant. researchgate.net The reaction of α-haloketones with aromatic 1,2-diamines in the presence of DMSO can also afford quinoxalines through a one-pot tandem oxidation-condensation process. In this case, the α-haloketone is oxidized in situ to a dicarbonyl compound, which is then trapped by the diamine.

Ring Expansion Strategies from Precursor Heterocycles

Ring expansion of precursor heterocycles presents another innovative approach to the quinoxalinone core. One such method involves the acid-promoted azidation and subsequent ring-expansion of 3-hydroxyindolin-2-one (B1221191) derivatives. acs.org This reaction proceeds through a carbocation intermediate, followed by nitrogen extrusion and rearrangement to form the six-membered quinoxalinone ring. acs.org This strategy is significant as it allows for the synthesis of quinoxalin-2(1H)-ones from readily available isatins. acs.org

Approaches to C3-Functionalization of 2(1H)-Quinoxalinones

The C3 position of the 2(1H)-quinoxalinone ring is a prime site for functionalization, leading to a diverse array of derivatives with varied biological and chemical properties. Direct C-H functionalization has emerged as a powerful tool for this purpose.

Direct C(sp²)-H Functionalization Reactions

Direct C(sp²)-H functionalization of the quinoxalinone core at the C3 position is a highly atom-economical and efficient method for introducing various substituents. This approach avoids the need for pre-functionalized starting materials, thus simplifying synthetic sequences. A variety of coupling partners can be used, including those that lead to alkylation, acylation, and arylation. For instance, selective alkylation of quinoxalin-2(1H)-one can be achieved with a broad range of hydrocarbons using di-tert-butyl peroxide (DTBP) as a mediator for hydrogen atom transfer. mdpi.com

The introduction of an aryl group at the C3 position of the 2(1H)-quinoxalinone core is of particular interest due to the prevalence of this motif in bioactive molecules. Several methods for direct C3-arylation have been developed.

One approach involves the use of hypervalent iodine reagents. For example, iodosobenzene (B1197198) can promote the oxidative C3-arylation of quinoxalin-2(1H)-ones with arylhydrazines, which serve as aryl radical sources. nih.gov Another transition-metal-free method utilizes diaryliodonium salts as the arylating agents, allowing for direct C-H functionalization under mild, room temperature conditions. mdpi.com

Visible light-induced photocatalysis has also emerged as a powerful tool for C3-arylation. In some cases, the reaction can proceed without an external photocatalyst, where the excited state of the quinoxalin-2(1H)-one itself facilitates the process. arcjournals.org The use of iodonium (B1229267) ylides as arylating agents under visible light irradiation provides a mild and efficient route to 3-arylquinoxalinones. arcjournals.org Heterogeneous photocatalysts, such as g-C₃N₄, have also been employed in combination with NaI to catalyze the C-C bond formation between quinoxalin-2(1H)-ones and arylhydrazines under blue light irradiation, offering the advantage of catalyst recyclability. acs.org

Alkylation Methods

The introduction of alkyl groups at the C3 position of quinoxalin-2(1H)-ones is a key strategy for creating diverse analogues. Various methods have been developed, often utilizing radical-based pathways under mild conditions.

Visible-light-promoted reactions have proven particularly effective. One approach involves the catalyst- and additive-free, visible-light-driven radical C3-H alkylation using alkyl-NHP-esters as the source of alkyl radicals. nih.gov This method is operationally simple and demonstrates good tolerance for various functional groups. nih.gov Another sustainable method uses photoinduced direct electron transfer between the excited state of quinoxalin-2(1H)-ones and alkyl carboxylic acids, eliminating the need for any external catalyst or additive. organic-chemistry.org This reaction proceeds efficiently under purple LED irradiation, with dichloromethane (B109758) as the optimal solvent, achieving high yields. organic-chemistry.org

Alternative alkyl sources and reaction conditions have also been explored. These include:

Phosphonium (B103445) ylides: A base-promoted direct alkylation using phosphonium ylides as alkylating reagents provides 3-alkylquinoxalin-2(1H)-ones in good to excellent yields under metal- and oxidant-free conditions. rsc.org

Cycloalkanols: Visible light can also promote a C3-ketoalkylation via the oxidative ring-opening of cycloalkanols, using potassium persulfate as an oxidant. sioc-journal.cn

Alkanes: In a metal- and photocatalyst-free method, alkanes can be used as alkyl radical precursors with trifluoroacetic acid acting as a hydrogen atom transfer reagent and air as the oxidant under visible light. rsc.org

Aryl alkyl ketones: A metal-free approach uses inexpensive and stable aryl alkyl ketones as nucleophilic alkylating agents, proceeding through carbon-carbon bond activation. nih.gov

Alkyl Iodides and Carboxylic Acids: A practical method combines the excitation of quinoxalin-2(1H)-one with cobaloxime catalysis to achieve C3 alkylation with unactivated alkyl iodides and carboxylic acids under light. nih.gov

These varied methods provide a robust toolkit for the synthesis of C3-alkylated quinoxalinone derivatives.

Interactive Table: Summary of C3-Alkylation Methods for Quinoxalin-2(1H)-ones

| Alkyl Source | Catalyst/Promoter | Conditions | Key Features |

| Alkyl-NHP-esters | None | Visible Light | Catalyst- and additive-free, mild conditions. nih.gov |

| Alkyl Carboxylic Acids | None | Purple LED (395 nm), DCM | Direct electron transfer, catalyst-free, sustainable. organic-chemistry.org |

| Phosphonium ylides | Base | Metal- and oxidant-free | Efficient, involves nucleophilic addition-elimination. rsc.org |

| Cycloalkanols | K₂S₂O₈ | Visible Light, H₂O/MeOH | Greener method for keto-functionalized alkylation. sioc-journal.cn |

| Alkanes | Trifluoroacetic Acid | Visible Light, Air | Metal- and photocatalyst-free, uses air as oxidant. rsc.org |

| Aryl Alkyl Ketones | None (Metal-free) | Not specified | Utilizes C-C bond activation. nih.gov |

| Alkyl Iodides/Acids | Cobaloxime | Light | Economical, efficient for primary, secondary, and tertiary alkyls. nih.gov |

Alkoxylation Methods

The synthesis of 3-alkoxyquinoxalin-2(1H)-ones can be achieved through a catalyst-free, cross-dehydrogenative coupling reaction. This method involves reacting quinoxalin-2(1H)-ones with primary or secondary alcohols in the presence of (diacetoxyiodo)benzene (B116549) or a related hypervalent iodine reagent like PhI(OTFA)₂ as the oxidant. organic-chemistry.org This facile and effective process provides the desired 3-alkoxylated products in very good yields. organic-chemistry.org The development of such C-O bond-forming reactions expands the library of available quinoxalinone derivatives for various applications. researchgate.net

Amination and Amidation Methods

The introduction of nitrogen-containing functional groups, such as amino and amido moieties, at the C3-position is of significant interest for producing biologically active molecules. acs.org

Direct C-H amination has been accomplished using several innovative, environmentally friendly methods. A facile and eco-friendly approach involves a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines, using air as the sole oxidant. acs.orgnih.gov This reaction proceeds at room temperature without the need for any metal, strong oxidant, or external photocatalyst, as the quinoxalin-2(1H)-one itself can act as a photosensitizer. acs.orgnih.gov Another visible-light-induced method achieves C(sp²)-H/N-H cross-dehydrogenative coupling with both primary and secondary aliphatic amines, proceeding through a radical process. organic-chemistry.org

For more traditional approaches, copper-catalyzed oxidative C-3 amination of quinoxalin-2(1H)-ones with primary or secondary amines has been developed. rsc.org This practical method demonstrates good functional group tolerance and provides a wide variety of 3-aminoquinoxalin-2(1H)-ones in high yields. rsc.org Heterogeneous catalysis, for instance using a copper-based metal-organic framework (Cu-CPO-27), has also been successfully employed for C-H amination, offering the advantage of catalyst recyclability. nih.gov

Amidation, the formation of an amide linkage at the C3 position, can be achieved through methods like copper-catalyzed carbamoylation using isocyanides. researchgate.net This provides a route to 3-carbamoylquinoxalin-2(1H)-one derivatives under mild conditions. researchgate.net

Acylation and Phosphonation Approaches

Acylation and phosphonation introduce carbonyl and phosphorus-containing groups, respectively, further diversifying the functionalization of the quinoxalinone core.

Direct C-H bond phosphonation of quinoxalin-2(1H)-ones has been developed under transition-metal-free conditions. rsc.org This method allows for the reaction of quinoxalin-2(1H)-ones with H-phosphonates, H-phosphinates, or H-phosphine oxides, yielding a variety of heteroaryl phosphonates in high yields. rsc.org The protocol is noted for its practicality, efficiency, and atom economy. rsc.org

Direct C-H acylation of N-heterocycles, including quinoxalinones, can be achieved using aldehydes. sioc-journal.cn These reactions often proceed via radical pathways and provide access to 3-acylquinoxalin-2(1H)-one derivatives.

Specific Synthetic Routes Towards 3-Hydroxyamino and Related Derivatives

The synthesis of the target compound, 2(1H)-Quinoxalinone, 3-(hydroxyamino)-, involves specific strategies to introduce the hydroxyamino (-NHOH) group. This is often accomplished through multi-step sequences involving key intermediates like 3-nitro, 3-amino, or 3-hydroxy derivatives.

Potential Nitration and Reduction Pathways for Hydroxyamino Introduction

A classical and viable route to introduce a hydroxyamino group is through the nitration of the heterocyclic core, followed by a controlled partial reduction of the resulting nitro group. While direct nitration at the C3 position of a pre-formed quinoxalin-2(1H)-one can be challenging, the synthesis of related nitro-substituted quinoxaline-2,3-diones has been reported, which could potentially be converted to the target scaffold. nih.gov

A plausible synthetic pathway would involve the synthesis of a 3-nitro-quinoxalin-2(1H)-one intermediate. This nitro compound could then undergo a selective reduction. The complete reduction of a nitro group typically yields an amino group, but using specific reducing agents or carefully controlled reaction conditions (e.g., catalytic hydrogenation with a modified catalyst, or electrochemical reduction at a controlled potential) can halt the reduction at the hydroxylamine (B1172632) stage, yielding the desired 3-(hydroxyamino) derivative.

Preparation of 3-Amino- and 3-Hydroxy-quinoxalin-2(1H)-one Intermediates

The synthesis of 3-amino- and 3-hydroxy-quinoxalin-2(1H)-one is critical as they serve as versatile intermediates for further transformations.

3-Amino-quinoxalin-2(1H)-one: The preparation of this intermediate is well-documented. As detailed in section 2.2.1.4, methods include visible-light-induced cross-dehydrogenative coupling with amines organic-chemistry.org and copper-catalyzed oxidative amination. rsc.org For instance, the reaction of o-phenylenediamine with pyruvic acid followed by further reactions can lead to substituted quinoxalinones which can be precursors to amino derivatives. sapub.org The resulting 3-amino-quinoxalin-2(1H)-one could potentially be oxidized under controlled conditions to afford the 3-(hydroxyamino) product.

3-Hydroxy-quinoxalin-2(1H)-one: This intermediate can be synthesized via the photocatalytic C-H hydroxylation of quinoxalin-2(1H)-ones. A method using graphitic carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst under air has been reported to produce various 3-hydroxyquinoxalin-2(1H)-ones. nih.gov The reaction is notable for its simplicity and the reusability of the catalyst. nih.gov Another approach involves the condensation of o-phenylenediamines with α-keto acids, which is a fundamental method for building the quinoxalinone core itself, sometimes directly yielding 3-hydroxy or related derivatives depending on the starting materials. researchgate.netsapub.org Once formed, the 3-hydroxy-quinoxalin-2(1H)-one could potentially undergo amination or reaction with a hydroxylamine source to yield the final product.

Interactive Table: Synthesis of Key Intermediates for 3-(hydroxyamino)-2(1H)-Quinoxalinone

| Intermediate | Synthetic Method | Reagents/Catalyst | Key Features |

| 3-Amino-quinoxalin-2(1H)-one | Photoinduced Dehydrogenative Amination | Aliphatic Amine, Air | Metal- and photocatalyst-free, uses air as oxidant. acs.orgnih.gov |

| 3-Amino-quinoxalin-2(1H)-one | Copper-Catalyzed Oxidative Amination | Aliphatic Amine, Copper Catalyst | Atom-economical, good functional group tolerance. rsc.org |

| 3-Hydroxy-quinoxalin-2(1H)-one | Heterogeneous Photocatalytic Hydroxylation | g-C₃N₄, Air | Simple workup, recyclable catalyst. nih.gov |

| 3-substituted-quinoxalin-2(1H)-one | Condensation | o-phenylenediamine, α-keto acid | Fundamental ring-forming reaction. researchgate.netsapub.org |

Regioselectivity and Stereoselectivity Considerations in Reaction Design

The synthesis of unsymmetrically substituted quinoxalin-2(1H)-ones, including 3-amino and 3-(hydroxyamino) derivatives, often begins with the condensation of a substituted 1,2-phenylenediamine with a reactive 1,2-dicarbonyl equivalent. When the 1,2-phenylenediamine is unsymmetrically substituted, the reaction can potentially yield two different regioisomers. The outcome of this cyclization is heavily influenced by the electronic and steric properties of the substituents on the aromatic ring and the reactivity of the cyclizing agent.

Research has shown that in the reaction of unsymmetrically substituted 1,2-phenylenediamines with reagents like oxalomonoimidic acid esters or chloro(imino)acetic acid esters, the regioselectivity is governed by the relative nucleophilicity of the two amino groups. beilstein-journals.orgrsc.org For instance, when a 1,2-phenylenediamine with an electron-withdrawing group (e.g., trifluoromethyl) is used, the amino group further away from this group is more nucleophilic and preferentially attacks the more electrophilic carbonyl carbon of the reaction partner. beilstein-journals.org Conversely, a bulky substituent can sterically hinder the adjacent amino group, directing the reaction to occur at the less hindered site. beilstein-journals.org For example, the reaction of 3,5-dichloro-1,2-diaminobenzene with an oxalomonoimidate yields a single, uniform product due to the steric effect of the chloro substituent at position 3.

A study involving the reaction of substituted aryl-1,2-diamines with 2,2-dibromo-1-arylethanones demonstrated high regioselectivity. The formation of the major product was explained by a mechanism where the more nucleophilic amine attacks first to form an imine, which then undergoes cyclization. The identity of the major isomer was confirmed through Nuclear Overhauser Effect (NOE) spectroscopic analysis.

The stereochemistry of the reagents is also a critical factor. For instance, the synthesis of quinoxaline-2,3(1H,4H)-dione 3-oximes, which are structurally related to 3-(hydroxyamino)-2(1H)-quinoxalinone, utilizes (Z)-chloro-(hydroxyimino)acetic acid ethyl ester. beilstein-journals.orgrsc.org The predefined (Z)-stereochemistry of the oxime group in the starting material is crucial for the subsequent cyclization and formation of the desired product structure.

Table 1: Regioselectivity in the Synthesis of Substituted Quinoxalin-2(1H)-ones

| 1,2-Phenylenediamine | Reagent | Conditions | Major Isomer Formed | Isomer Ratio | Reference |

| 4-Trifluoromethyl-1,2-phenylenediamine | Oxalomonoimidic acid diethyl ester | - | 7-(Trifluoromethyl)-3-aminoquinoxalin-2(1H)-one | 3b:4b = 1:2.5 | beilstein-journals.org |

| 3,5-Dichloro-1,2-phenylenediamine | Oxalomonoimidic acid diethyl ester | - | 6,8-Dichloro-3-aminoquinoxalin-2(1H)-one | 3a only | beilstein-journals.org |

| 4-Methyl-1,2-phenylenediamine | 2,2-dibromo-1-phenylethanone | Triethylamine, DMSO, 75 °C | 6-Methyl-3-phenylquinoxalin-2(1H)-one | 95:5 | |

| 4-Nitro-1,2-phenylenediamine | 2,2-dibromo-1-phenylethanone | Triethylamine, DMSO, 75 °C | 6-Nitro-3-phenylquinoxalin-2(1H)-one | 95:5 |

Green Chemistry and Sustainable Synthesis Approaches (e.g., Catalyst-Free, Visible Light Catalysis)

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener routes for quinoxalinone synthesis that minimize waste, avoid harsh conditions, and reduce reliance on toxic materials.

Catalyst-Free Synthesis

A significant advancement in green synthesis is the development of catalyst-free protocols. Quinoxaline derivatives have been successfully synthesized by the simple condensation of 1,2-diamines and 1,2-dicarbonyl compounds without any catalyst. cancer.gov These reactions are often carried out in environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). cancer.govnih.gov The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability. nih.gov In some cases, the product precipitates directly from the aqueous reaction mixture, allowing for simple filtration and recovery of the solvent for reuse. cancer.gov

Ultrasound irradiation has also emerged as a powerful green tool. It can accelerate reactions, often leading to higher yields in shorter timeframes under milder conditions. Catalyst-free synthesis of quinoxalines has been achieved in ethanol at room temperature under ultrasound irradiation, providing excellent yields. scielo.br This method avoids the need for catalysts and the often-high temperatures required in conventional methods. scielo.br

Visible Light Catalysis

Visible light photocatalysis represents a cutting-edge sustainable strategy, harnessing light as an abundant and clean energy source to drive chemical reactions. This approach has been applied to the functionalization of the quinoxalin-2(1H)-one core, particularly at the C3 position.

Researchers have developed methods for the direct C-H functionalization of quinoxalin-2(1H)-ones using visible light and a photocatalyst. For example, 3-arylated quinoxalin-2(1H)-ones have been synthesized using eosin (B541160) Y, a simple organic dye, as a photocatalyst under blue light irradiation. rsc.orgrsc.org This reaction proceeds under mild, metal-free conditions. rsc.orgrsc.org In a similar vein, direct C3-hydroxylation of quinoxalin-2(1H)-ones to produce 3-hydroxyquinoxalin-2(1H)-ones (a tautomer of the target compound) has been achieved using graphitic carbon nitride (g-C₃N₄) as a recyclable, heterogeneous photocatalyst with air as the oxidant. nih.gov

Remarkably, some functionalizations can even proceed without an external photocatalyst. A catalyst-free, visible-light-induced C3-hydroxyfluoroalkylation of quinoxalin-2(1H)-ones has been reported, highlighting an efficient and environmentally friendly approach.

Table 2: Examples of Green Synthesis Approaches for Quinoxalinone Derivatives

| Method | Reactants | Conditions | Key Features | Reference |

| Catalyst-Free | 1,2-Diketones, Aromatic 1,2-diamines | Polyethylene glycol (PEG), 80-90 °C | Catalyst-free, benign solvent, simple workup, reusable solvent | cancer.gov |

| Ultrasound-Assisted | 1,2-Diketones, 1,2-Diamines | Ethanol, Room Temperature, Ultrasound | Catalyst-free, rapid, high yields (80-99%), mild conditions | scielo.br |

| Catalyst-Free | o-Phenylenediamine, Phenacyl bromide | Water, 80 °C | Catalyst-free, no additives, green solvent | nih.gov |

| Visible Light Photocatalysis | Quinoxalin-2(1H)-one, Phenylhydrazine HCl | Eosin Y / KI, Blue LED, Air | C3-arylation, metal-free, mild conditions | rsc.orgrsc.org |

| Visible Light Photocatalysis | Quinoxalin-2(1H)-ones | g-C₃N₄, Blue LED, Air | C3-hydroxylation, heterogeneous recyclable catalyst, green oxidant | nih.gov |

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for the unambiguous identification and characterization of quinoxalinone structures.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific NMR data for 3-(hydroxyamino)-2(1H)-quinoxalinone is not extensively reported in the literature, analysis of closely related quinoxalinone derivatives provides insight into the expected spectral characteristics.

For instance, in the ¹H NMR spectra of quinoxalin-2(1H)-one derivatives, the aromatic protons of the quinoxalinone core typically appear in the range of δ 7.00–8.40 ppm. The proton of the N-H group in the heterocyclic ring gives a characteristic broad singlet, often observed at a downfield chemical shift, such as around δ 12.47 ppm for the parent 2(1H)-quinoxalinone in DMSO-d₆. nih.gov For substituted derivatives like 3-methyl-2(1H)-quinoxalinone, the N-H proton signal is also observed at a similar downfield region (around δ 12.31 ppm), while the methyl protons appear as a singlet at approximately δ 2.40 ppm. chemicalbook.com In the case of 3-hydrazinoquinoxalin-2(1H)-one, the NH₂ protons of the hydrazino group have been reported at δ 4.53 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon (C=O) of the quinoxalinone ring is typically observed in the downfield region of the spectrum, for example, between δ 151.23 and 158.44 ppm for some quinoxalinone derivatives. The carbons of the aromatic ring and the C=N group also show characteristic signals in the aromatic region of the spectrum.

¹⁵N NMR spectroscopy, although less common, can offer valuable information about the nitrogen environments within the quinoxaline (B1680401) ring system. Studies on quinoxaline antibiotics have shown that the nitrogen atoms of the quinoxaline ring can be distinguished based on their chemical shifts, providing insights into their electronic environment and bonding. chemicalbook.com

A summary of typical ¹H NMR chemical shifts for related quinoxalinone compounds is presented in Table 1.

| Compound Name | Functional Group | Chemical Shift (δ ppm) | Solvent |

| 2(1H)-Quinoxalinone | N-H | 12.47 | DMSO-d₆ |

| Aromatic C-H | 7.33-8.21 | DMSO-d₆ | |

| 3-Methyl-2(1H)-quinoxalinone | N-H | 12.31 | DMSO-d₆ |

| Aromatic C-H | 7.05-7.69 | DMSO-d₆ | |

| CH₃ | 2.40 | DMSO-d₆ | |

| 3-Hydrazinoquinoxalin-2(1H)-one | NH₂ | 4.53 | Not specified |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectra of quinoxalin-2(1H)-one derivatives exhibit characteristic absorption bands. For a series of quinoxalinone Schiff's bases, the following characteristic stretching absorption bands have been observed: N-H stretching in the range of 3320–3304 cm⁻¹, aromatic C-H stretching from 3109–3009 cm⁻¹, a strong carbonyl (C=O) band between 1677–1671 cm⁻¹, C=N stretching at 1620–1615 cm⁻¹, and C=C stretching vibrations in the 1580–1412 cm⁻¹ region.

The IR spectrum of the parent 2(1H)-quinoxalinone shows a characteristic C=O stretching vibration, and the N-H stretch is also a prominent feature. chemicalbook.com For 3-methyl-2(1H)-quinoxalinone, similar characteristic peaks are observed, confirming the presence of the key functional groups of the quinoxalinone core. nist.gov

A representative table of IR absorption bands for related quinoxalinone derivatives is provided below.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3320–3304 |

| Aromatic C-H Stretch | 3109–3009 |

| Carbonyl (C=O) Stretch | 1677–1671 |

| C=N Stretch | 1620–1615 |

| C=C Stretch | 1580–1412 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the quinoxalinone ring. A study on a series of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one derivatives showed that their UV spectra have a similar shape, with a strong shoulder peak appearing around 327 nm and 340 nm, and a weaker peak around 280 nm. chemicalbook.com The absorption band at approximately 340 nm is attributed to n→π* and π→π* transitions, while the more intense peaks around 327 nm and 280 nm are due to π→π* transitions. chemicalbook.com The specific absorption maxima and intensities can be influenced by the substituents on the quinoxalinone core and the solvent used. nist.gov

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectra of quinoxalinone derivatives, the molecular ion peak (M⁺) is typically observed, which confirms the molecular weight of the compound. High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. For example, the mass spectrum of a quinoxalinone derivative, 3-((4-chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one, showed a molecular ion peak [M+H]⁺, which corresponded to its molecular formula. The NIST WebBook provides mass spectral data for 2(1H)-quinoxalinone and its 3-methyl derivative, showing their respective molecular ion peaks and fragmentation patterns. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Electrophoretic Methods for Purity and Identification

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of quinoxalinone derivatives. For example, an HPLC method with UV detection has been developed for the simultaneous quantification of quinoxaline-2-carboxylic acid and its methyl ester, which are related to the quinoxalinone core. nih.gov Thin-layer chromatography (TLC) is also a common technique for monitoring the progress of reactions involving quinoxalinones and for preliminary purity checks, often visualized under UV light. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) for Isomer Ratio and Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it well-suited for the analysis of quinoxalinone derivatives and their potential isomers. The presence of the hydroxyamino group and the quinoxalinone core allows for the existence of tautomeric isomers, namely the N-hydroxy (amino-one) and the N-oxide (imino-ol) forms. The separation and quantification of these isomers are critical as their relative abundance can influence the compound's biological activity and chemical reactivity.

In a research setting, a reversed-phase HPLC (RP-HPLC) method is often developed to resolve these isomers. The separation is typically achieved on a C18 column, which is a non-polar stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is gradually increased, is commonly used to achieve optimal separation of compounds with varying polarities.

The detection of the separated isomers is usually performed using a UV-Vis detector, as the quinoxalinone ring system possesses a strong chromophore that absorbs UV light. The retention time (t_R) of each isomer is a characteristic parameter under specific chromatographic conditions, and the peak area corresponds to its concentration, allowing for the determination of the isomer ratio in a given sample.

Table 1: Representative HPLC Parameters for Isomer Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

This table represents a typical set of starting parameters for the HPLC analysis of 3-substituted-2(1H)-quinoxalinone isomers. Actual conditions may vary based on the specific isomers and instrumentation.

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical method for identifying and quantifying volatile and thermally stable compounds. For non-volatile compounds like 2(1H)-Quinoxalinone, 3-(hydroxyamino)-, a derivatization step is necessary to increase their volatility for GC analysis.

A common derivatization technique for compounds containing active hydrogen atoms (such as in hydroxyl and amino groups) is silylation. nih.govsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern in the mass spectrum provides valuable structural information. For a silylated 3-(hydroxyamino)-2(1H)-quinoxalinone, characteristic fragments would be expected. For instance, the loss of a methyl group ([M-15]⁺) from a TMS group is a common fragmentation pathway. sigmaaldrich.com In the context of N-oxides, which can be an isomeric form of N-hydroxy compounds, techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS can be particularly informative, as they may show a characteristic loss of an oxygen atom ([M+H-O]⁺), helping to distinguish between the two isomeric forms. nih.gov

Table 2: Expected GC/MS Data for Silylated 2(1H)-Quinoxalinone, 3-(hydroxyamino)-

| Parameter | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion | [M]⁺ of the di-silylated derivative |

| Key Fragment Ions | [M-15]⁺ (loss of CH₃), fragments corresponding to the quinoxalinone core |

This table outlines the expected experimental approach and data for the GC/MS analysis of the target compound after silylation. The exact mass-to-charge ratios would depend on the specific silylated structure.

Theoretical and Computational Investigations of 2 1h Quinoxalinone, 3 Hydroxyamino and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of quinoxalinone systems. These calculations allow for a detailed understanding of the molecule's behavior at the quantum level.

DFT calculations have been employed to analyze the electronic properties of quinoxalinone derivatives. ox.ac.uk The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. For instance, in a study of quinoxaline-based pyrazoline derivatives, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set were used to investigate their molecular geometries and electronic structures. ox.ac.uk The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. While specific HOMO-LUMO energy values for 2(1H)-Quinoxalinone, 3-(hydroxyamino)- are not detailed in the available literature, studies on analogous structures provide a general understanding. For example, computational analysis of related glutamate (B1630785) receptor antagonists has utilized DFT to explore their conformational space and electronic properties, which are critical for their biological activity. nih.gov

DFT calculations are also instrumental in predicting the reactivity of molecules and analyzing the transition states of chemical reactions. acs.org For quinoxalinone derivatives, these methods can elucidate reaction mechanisms, such as the functionalization at the C3 position. mdpi.com For example, mechanistic investigations combining experimental and DFT data have been used to understand complex catalytic reactions involving quinoxaline-like structures. acs.org These studies can predict the most likely pathways for reactions by calculating the energies of reactants, products, and transition states. This information is vital for designing new synthetic routes and for understanding the metabolic fate of these compounds.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational flexibility and dynamic behavior of molecules over time. acs.org For 2(1H)-Quinoxalinone, 3-(hydroxyamino)- and its analogues, MD simulations can reveal how these molecules behave in different environments, such as in solution or when approaching a biological target. ox.ac.uk

In a study on new quinoxaline-based pyrazoline derivatives, MD simulations were conducted to assess the stability of the ligand-protein complex. ox.ac.uk The analysis of the root mean square deviation (RMSD) over the simulation time can indicate the stability of the complex, with lower and more stable RMSD values suggesting a stable binding. researchgate.net Such simulations provide a dynamic picture of the conformational changes that a molecule might undergo, which is crucial for understanding its ability to bind to a receptor.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a widely used computational technique to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively applied to quinoxalinone derivatives to understand their interactions with various biological targets. nih.govmdpi.com

Molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of quinoxalinone derivatives with various receptors. For example, in the investigation of quinoxaline (B1680401) derivatives as AMPA receptor antagonists, molecular docking was used to correlate the predicted binding affinity with experimental activity. nih.gov The docking scores, often expressed in kcal/mol, provide an estimation of the binding free energy, with more negative values indicating a stronger binding affinity. researchgate.net These studies have shown that the quinoxaline core often engages in hydrophobic interactions and π-π stacking with the receptor, while polar substituents can form crucial hydrogen bonds. nih.govresearchgate.net

Interactive Data Table: Predicted Binding Affinities of Quinoxalinone Analogues

| Compound/Analogue | Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Quinoxaline-based pyrazoline derivative f | 2az5 | -7.3 | Not Specified |

| 2,3-bis(3-nitrophenoxy)quinoxaline | DNA gyrase (1KZN) | -8.36 | Not Specified |

This table is based on data from multiple sources. ox.ac.ukresearchgate.netacs.org

A significant outcome of molecular docking studies is the identification of key amino acid residues within the binding pocket of a target protein that interact with the ligand. nih.gov For quinoxalinone derivatives targeting the AMPA receptor, docking studies have revealed interactions with specific residues. For instance, hydrogen bonds and π-π stacking interactions are often observed. nih.gov In another study on novel lawsone-quinoxaline hybrids as acetylcholinesterase inhibitors, docking revealed π-alkyl bond formation with Trp430. nih.gov The identification of these key residues is crucial for understanding the structural basis of activity and for the rational design of more potent and selective inhibitors.

Interactive Data Table: Key Amino Acid Interactions for Quinoxalinone Analogues

| Analogue | Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Quinoxaline derivative 1f | Human AMPA receptor | Not specified in snippet | Hydrogen bonds, π-π interactions |

| Quinoxaline derivative 16 | Aphis craccivora target | Trp143 | Hydrogen bond |

This table is compiled from findings reported in various studies. nih.govacs.orgnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling has become an indispensable tool in understanding the structure-activity relationships (SAR) of quinoxalinone derivatives. These studies help in elucidating the key structural features responsible for their biological activities and guide the design of more potent and selective analogues.

From an enzymatic assay for HCV NS5B RNA-dependent RNA polymerase, a substituted quinoxaline was identified as a hit with an IC50 of 5.5 microM. nih.gov This led to the synthesis of a series of substituted quinoxaline amide derivatives. nih.gov Computational modeling was employed to understand the SAR, revealing important pharmacophoric features. nih.gov

In the context of anticonvulsant activity, a study of 1-ethylquinoxalin-2(1H)-one derivatives with a hydrazinylcarboxamide or hydrazinylcarbothioamide moiety at the C-3 position was conducted. researchgate.net In silico virtual binding studies with the AMPA receptor showed a strong correlation with in vivo anticonvulsant activity. researchgate.net The key interactions were observed with residues such as Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Thr-91, and Arg-96 within the binding pocket. researchgate.net The design of these compounds focused on attaching hydrogen bond donor (HBD) and acceptor (HBA) groups at the C-3 position of the quinoxalin-2-one ring, which was found to be beneficial for AMPA antagonistic activity. researchgate.net

Furthermore, SAR studies on quinoxaline urea (B33335) analogues for pancreatic cancer therapy identified a compound that modulates IKKβ phosphorylation. nih.gov Genetic models have validated IKKβ as a therapeutic target in KRAS-mutated pancreatic cancer. nih.gov The research aimed to improve the potency and oral bioavailability of a previously reported quinoxaline analog. nih.gov

A summary of key SAR findings for quinoxalinone analogues is presented in the table below.

| Quinoxalinone Analogue Class | Biological Target/Activity | Key SAR Findings from Computational Modeling |

| Substituted quinoxaline amides | HCV NS5B RNA-dependent RNA polymerase inhibition | A good structure-activity relationship was observed, guided by the initial hit's pharmacophore. nih.gov |

| 1-Ethylquinoxalin-2(1H)-one derivatives | Anticonvulsant (AMPA receptor antagonism) | Attachment of hydrogen bond donor and acceptor groups at C-3 is crucial for activity. Interactions with key residues in the AMPA receptor binding pocket correlate with potency. researchgate.net |

| Quinoxaline urea analogues | Pancreatic Cancer (IKKβ phosphorylation modulation) | SAR studies focused on improving potency and bioavailability of a lead compound. nih.gov |

Advanced Intermolecular Interaction Analysis (Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the packing of molecules and the nature of the forces that hold them together. Several studies on quinoxalinone analogues have utilized this technique to understand their supramolecular chemistry.

For instance, the crystal structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenylquinoxalin-2(1H)-one revealed that the most significant contributions to the crystal packing are from H···H (52.7%), H···N/N···H (18.9%), and H···C/C···H (17.0%) interactions. nih.gov This indicates that van der Waals forces and hydrogen bonding are the primary drivers of the crystal packing. nih.gov

In another study on 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, Hirshfeld surface analysis showed that H···H (43.5%) and H···O/O···H (30.8%) contacts were the most important. researchgate.net The analysis also delineated other interactions, such as C···C, C···N/N···C, and H···C/C···H, providing a comprehensive picture of the intermolecular contacts. researchgate.net

A similar analysis of N-benzyl-3-phenylquinoxalin-2-amine indicated that H-H contacts were the most dominant, contributing 53.4% to the surface area. uomphysics.net The crystal structure is further stabilized by π-π interactions. uomphysics.net

The following table summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for various quinoxalinone analogues.

| Quinoxalinone Analogue | H···H (%) | H···N/N···H (%) | H···C/C···H (%) | H···O/O···H (%) | Other significant contacts (%) |

| 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenylquinoxalin-2(1H)-one nih.gov | 52.7 | 18.9 | 17.0 | - | - |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one researchgate.net | 43.5 | - | - | 30.8 | C···C, C···N/N···C |

| N-benzyl-3-phenylquinoxalin-2-amine uomphysics.net | 53.4 | - | - | - | π-π interactions |

| 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline nih.gov | - | - | - | - | C—H···N hydrogen bonds, π-stacking |

These analyses consistently highlight the importance of hydrogen bonding and van der Waals forces in the crystal packing of quinoxalinone derivatives. The specific nature and contribution of these interactions are highly dependent on the substituents attached to the quinoxaline core.

Mechanistic Studies of Biological Activities Non Clinical / in Vitro / in Vivo Non Human

Enzyme Inhibition and Modulation Studies

The 2(1H)-quinoxalinone core structure has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Research has focused on its ability to target several classes of enzymes involved in critical cellular functions, from signal transduction to metabolic regulation.

Protein Kinase Inhibition

Quinoxaline-based compounds are recognized as a significant class of protein kinase inhibitors, often acting as ATP-competitive antagonists for numerous kinases crucial to cell signaling. nih.gov The quinoxalin-2(1H)-one scaffold, in particular, has been successfully modified to target a range of specific protein kinases.

VEGFR-2, EGFR, and c-Met: The development of novel therapeutics has led to the synthesis of new quinoxalin-2(1H)-one derivatives designed as analogs to approved anticancer agents like lenvatinib (B1674733) and sorafenib. researchgate.net These compounds have been engineered to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. researchgate.netnih.gov Similarly, specific series of 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives have been synthesized and shown to possess inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Further research has yielded novel quinoxaline (B1680401) derivatives that exhibit potent inhibitory activity against the c-Met kinase enzyme, a target overexpressed in certain gastric cancers. nih.gov One such compound demonstrated significant tumor growth inhibition in animal models, confirming its selective targeting activity. nih.gov

PI3K: The Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer, has been a key target for quinoxaline derivatives. rjptonline.orgresearchgate.net These compounds can function as dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), effectively blocking two critical nodes in pathways that control cell growth, proliferation, and survival. rjptonline.orgresearchgate.net An example of a quinoxaline derivative investigated for this dual inhibitory action is PX-866, which has demonstrated activity against several cancer types in preclinical studies by binding to the ATP-binding site of PI3K and mTOR. rjptonline.orgresearchgate.net

KSP: The Kinesin Spindle Protein (KSP) is essential for the proper formation of the bipolar spindle during mitosis, making it an attractive target for anticancer therapies. While potent KSP inhibitors based on other heterocyclic systems like 3,5-diaryl-4,5-dihydropyrazoles have been identified, the direct inhibition of KSP by 2(1H)-quinoxalinone derivatives is less documented in the provided research. nih.govresearchgate.net However, structurally related quinazoline (B50416) derivatives have been reported to exhibit KSP inhibitory activity, suggesting the potential for related nitrogen-containing heterocyclic scaffolds to target this mitotic kinesin. nih.gov

STK33: Serine/threonine kinase 33 (STK33) has been identified as a kinase required for the survival of cancer cells dependent on the KRAS oncogene. nih.govacs.org A high-throughput screening effort led to the identification of a quinoxalinone derivative that was subsequently optimized into a potent and selective chemical probe named ML281. nih.govebi.ac.uk This compound demonstrated low nanomolar inhibition of purified STK33 and exhibited high selectivity when tested against a broad panel of other protein kinases, making it a valuable tool for studying the cellular functions of STK33. nih.govacs.org

| Target Kinase | Key Findings | Example Compound(s) | Reference(s) |

|---|---|---|---|

| VEGFR-2 | Derivatives designed as analogs of approved drugs show inhibitory activity. | Lenvatinib/Sorafenib analogs | researchgate.net, nih.gov |

| EGFR | Specifically designed 6-methoxy-7-(3-morpholinopropoxy) derivatives show activity. | Quinoxalin-2(1H)-one derivatives | nih.gov |

| PI3K | Function as dual PI3K/mTOR inhibitors by blocking the ATP-binding site. | PX-866 | rjptonline.org, researchgate.net |

| c-Met | Novel derivatives show potent inhibition of c-Met kinase and tumor growth in vivo. | Compound 4 (in study) | nih.gov |

| STK33 | A quinoxalinone-based probe shows low nanomolar and selective inhibition. | ML281 | nih.gov, acs.org, ebi.ac.uk |

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. rjptonline.org Quinoxalin-2(1H)-one has served as a foundational scaffold for designing potent and selective ALR2 inhibitors. rjptonline.orgnih.gov

Several series of these derivatives have been synthesized, with many exhibiting ALR2 inhibition in the nanomolar to sub-micromolar range. nih.gov For instance, the compound 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) was identified as a highly active inhibitor with an IC₅₀ value of 0.032 μM. nih.gov Another series of derivatives was designed to possess multifunctional properties, combining potent ALR2 inhibition with antioxidant activity. rjptonline.org In this series, 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) was the most active ALR2 inhibitor with an IC₅₀ of 0.091 μM. rjptonline.org These compounds demonstrated good selectivity for ALR2 over the related aldehyde reductase enzyme. rjptonline.org

| Compound | ALR2 IC₅₀ (µM) | Key Feature | Reference(s) |

|---|---|---|---|

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) | 0.032 | Potent and selective inhibition | nih.gov |

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) | 0.091 | Most active in a multifunctional series | rjptonline.org |

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. mdpi.comresearchgate.net The development of MBL inhibitors is a critical strategy to overcome this resistance. rsc.orgnih.gov While no studies directly linking 3-(hydroxyamino)-2(1H)-quinoxalinone to MBL inhibition were found, research on other molecules provides mechanistic insights. Compounds containing a hydroxamic acid group have been shown to be effective inhibitors of metalloproteinases. mdpi.com This inhibitory action is attributed to the ability of the hydroxamic acid moiety to bind the catalytically essential zinc ions within the enzyme's active site. mdpi.com This mechanism, involving chelation of the active site metal ions, is a key strategy for inactivating MBLs. mdpi.comnih.gov Given the structural and functional similarity in metal-chelating potential, the hydroxyamino group on the quinoxalinone scaffold represents a rational starting point for designing novel MBL inhibitors.

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.gov Its overexpression in cancer cells contributes to the Warburg effect and is linked to tumor progression, making LDHA a promising target for anticancer therapy. nih.gov In a study investigating new anticancer agents, a series of quinoxalinone derivatives were tested for their ability to inhibit LDHA. nih.gov The results showed that several of these compounds could suppress LDHA activity. nih.gov The inhibitory efficiency was influenced by the substituents on the quinoxalinone core, with strong electron-withdrawing groups enhancing activity. nih.gov The most promising LDHA inhibitors from this series included compounds (6g), (6a), and (4d), which exhibited the following IC₅₀ values. nih.gov

Interference with Molecular Pathways and Cellular Processes

Beyond direct enzyme inhibition, 2(1H)-quinoxalinone derivatives have been shown to interfere with broader molecular signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease.

Signal Transduction Pathway Modulation (e.g., Wnt signaling)

The Wnt signaling pathway is a crucial network of proteins that plays a central role in embryonic development and tissue homeostasis; its aberrant activation is a hallmark of many cancers. nih.gov This pathway's role in carcinogenesis has made it an attractive target for the development of new anticancer drugs. nih.gov While quinoxaline derivatives are known for their wide range of pharmacological activities, including anticancer effects, direct evidence for the modulation of the Wnt pathway by 3-(hydroxyamino)-2(1H)-quinoxalinone derivatives is not detailed in the available research. However, studies on the closely related quinazoline scaffold have reported interference with the Wnt signaling pathway. nih.gov This finding suggests that nitrogen-containing heterocyclic compounds of this type have the potential to modulate this key signaling cascade, though specific investigations into the effects of quinoxalinone derivatives on Wnt signaling are required for confirmation.

Table of Compounds

| Compound Name / Identifier | Chemical Class / Note |

|---|---|

| 2(1H)-Quinoxalinone, 3-(hydroxyamino)- | Core subject compound |

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) | Quinoxalinone derivative, ALR2 inhibitor |

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) | Quinoxalinone derivative, ALR2 inhibitor |

| ML281 | Quinoxalinone derivative, STK33 inhibitor |

| PX-866 | Quinoxaline derivative, PI3K/mTOR inhibitor |

| Lenvatinib | Reference anticancer agent, kinase inhibitor |

| Sorafenib | Reference anticancer agent, kinase inhibitor |

| Oxamate | Reference LDHA inhibitor |

| Quinoxalinone derivatives (6a, 4d in study) | LDHA inhibitors |

| Quinazolinone derivative (6g in study) | LDHA inhibitor |

Interaction with DNA (e.g., tubulin polymerization, topoisomerase II-DNA)

The ability of quinoxaline derivatives to interact with DNA and associated enzymes is a key mechanism behind their cytotoxic and anticancer effects. nih.gov These interactions can occur through several modes, including interference with DNA replication and maintenance enzymes like topoisomerase, or by disrupting the cytoskeletal components essential for cell division, such as tubulin.

Quinoxaline derivatives have been identified as inhibitors of topoisomerase II , an enzyme crucial for managing DNA topology during replication and transcription. nih.gov Certain thiosemicarbazide (B42300) derivatives, for instance, have been found to inhibit human DNA topoisomerase IIα. nih.gov These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. nih.gov This stabilization leads to double-strand breaks in the DNA, ultimately triggering apoptosis in cancer cells. nih.gov Molecular docking studies have further suggested that N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide could target human DNA topoisomerase as one of its potential mechanisms of action. nih.gov

Another significant anticancer mechanism associated with this class of compounds is the inhibition of tubulin polymerization . nih.gov Imidazo[1,2-a]quinoxaline derivatives, for example, have been reported as potent microtubule-interfering agents, which disrupts the formation of the mitotic spindle and halts cell division, leading to anticancer activity. nih.gov

Table 1: DNA-Interacting Mechanisms of Various Quinoxaline Derivatives

| Derivative Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | Topoisomerase II-DNA | Antiproliferative effects through enzymatic inhibition. | nih.gov |

| 1,4-Disubstituted Thiosemicarbazides | Human DNA Topoisomerase IIα | Inhibition of catalytic activity; act as topoisomerase poisons. | nih.gov |

| Imidazo[1,2-a]quinoxalines | Tubulin Polymerization | Microtubule-interfering agents with potent anticancer activity. | nih.gov |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Human DNA Topoisomerase | Potential target identified through molecular docking. | nih.gov |

| 6H-Indolo[2,3-b]quinoxalines | DNA Intercalation | Planar fused heterocyclic structure facilitates DNA intercalation, leading to thermal stability of the DNA-compound complex. | researchgate.net |

Regulation of Anti-apoptotic Proteins (e.g., Bcl2, BclxL)

A critical pathway for cancer cell survival involves the overexpression of anti-apoptotic proteins, particularly those from the Bcl-2 (B-cell lymphoma 2) family, such as Bcl-2 and Bcl-xL. These proteins prevent programmed cell death (apoptosis), allowing malignant cells to proliferate. Several quinoxaline derivatives have been specifically designed and evaluated for their ability to inhibit these survival proteins, thereby inducing apoptosis in cancer cells.

One study detailed the synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives, which were found to predominantly inhibit the expression of Bcl-2 in human leukemia HL-60 cells. nih.gov This inhibition of Bcl-2 is a key part of their pro-apoptotic anticancer mechanism. nih.gov

In another investigation, a novel quinoxaline-3-propanamide derivative (compound 14 ) was shown to significantly impact the mitochondrial apoptosis pathway in MCF-7 breast cancer cells. rsc.org Treatment with this compound resulted in a marked decrease in the level of the anti-apoptotic protein Bcl-2. rsc.org Concurrently, it caused a substantial increase in the levels of pro-apoptotic markers, including the p53 tumor suppressor and the BAX protein, which directly promotes apoptosis. rsc.org The precise balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like BAX is a critical determinant of a cell's fate. rsc.org By shifting this balance, the quinoxaline derivative effectively pushed the cancer cells toward apoptosis. rsc.org Furthermore, quinazoline derivatives, which are structurally related to quinoxalines, have also been noted for their capacity to downregulate both Bcl-2 and Bcl-xL. nih.gov

Table 2: Effect of Quinoxaline Derivative 14 on Apoptotic Markers in MCF-7 Cells

| Protein Marker | Function | Effect of Compound 14 | Fold Change | Reference |

|---|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression | 0.45-fold reduction | rsc.org |

| BAX | Pro-apoptotic | Increased expression | 4.3-fold increase | rsc.org |

| p53 | Pro-apoptotic (Tumor Suppressor) | Increased expression | From 22.19 to 345.83 pg/mL | rsc.org |

| Caspase-3 | Pro-apoptotic (Executioner Caspase) | Increased expression | From 47.88 to 423.10 pg/mL | rsc.org |

Histamine (B1213489) Receptor Antagonism (e.g., H4R)

The histamine H4 receptor (H4R) is predominantly expressed on immune cells, and its activation is linked to inflammatory responses. nih.govnih.gov Antagonism of the H4R is a therapeutic strategy for inflammatory conditions, as selective H4R antagonists have demonstrated anti-inflammatory properties in preclinical models. nih.gov These antagonists can block histamine-induced chemotaxis and calcium influx in mast cells and inhibit neutrophil infiltration in inflammatory models. nih.gov While this mechanism is well-established for certain classes of compounds, based on available scientific literature, there is currently no specific data linking the 2(1H)-quinoxalinone scaffold or its derivatives, including 3-(hydroxyamino)-2(1H)-quinoxalinone, to histamine H4 receptor antagonism.

Quinoxaline-mediated Biofilm Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. A promising strategy to combat biofilm-related infections is to target the bacterial communication system known as quorum sensing (QS), which regulates biofilm formation and the expression of virulence factors. nih.gov

Quinoxaline derivatives have emerged as potential anti-biofilm agents. nih.govrsc.org Rather than killing the bacteria, which can promote resistance, these compounds interfere with the signaling pathways that control bacterial coordination. nih.gov For example, certain quinazolinone derivatives (structurally similar to quinoxalinones) were found to inhibit biofilm formation in Pseudomonas aeruginosa at concentrations that did not affect bacterial growth. nih.gov The mechanism for this activity included the curtailment of exopolysaccharide production, a primary component of the biofilm matrix, and the impediment of twitching motility, which is crucial for bacterial invasion and pathogenesis. nih.gov Molecular docking studies suggest these compounds may act by inhibiting the PqsR transcriptional regulator, a key component of the QS system in P. aeruginosa. nih.gov

Table 3: Biofilm Inhibition by Quinoxalinone-Related Derivatives against P. aeruginosa

| Compound Class | Activity | IC₅₀ Value (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Quinazolin-4-one Derivative 19 | Biofilm Inhibition | 3.55 | Quorum Sensing Inhibition, Reduced Motility, Decreased Exopolysaccharide Production | nih.gov |

| Quinazolin-4-one Derivative 20 | Biofilm Inhibition | 6.86 | Quorum Sensing Inhibition, Reduced Motility & Cell Surface Hydrophobicity, Decreased Exopolysaccharide Production | nih.gov |

Antioxidant and Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants counteract this damage by neutralizing free radicals. The quinoxalinone scaffold can be modified to incorporate functional groups that confer significant antioxidant activity.

Studies on amidinoquinoxaline nitrones have explored their potential as lipophilic antioxidants capable of interacting with cell membranes to neutralize radicals. nih.gov A key structural feature for enhancing the antioxidant capacity of quinoxalinone derivatives is the introduction of phenolic hydroxyl groups. nih.gov Research has shown that incorporating phenolic hydroxyls into both the core quinoxalinone structure and its side chains can result in derivatives with potent antioxidant activity, in some cases comparable to the well-known antioxidant Trolox. nih.govresearchgate.net

Hydroperoxyl Radical (HOO·) Scavenging

Reactive oxygen species include a variety of radicals, such as the superoxide (B77818) radical anion (O₂·⁻) and the highly reactive hydroxyl radical (HO·). The superoxide radical can, in turn, lead to the formation of the hydroperoxyl radical (HOO·), which is a significant contributor to oxidative stress and cellular damage. nih.gov The ability of an antioxidant to scavenge these radicals is a measure of its protective efficacy. While the antioxidant properties of the quinoxalinone class are established, specific data on the direct scavenging of hydroperoxyl radicals (HOO·) by 2(1H)-Quinoxalinone, 3-(hydroxyamino)- or its close derivatives is not detailed in the available literature. The antioxidant mechanism for related nitrone derivatives is thought to involve radical scavenging, but specific kinetic data for reactions with HOO· is limited. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a common laboratory method used to measure the total antioxidant capacity of a substance. nih.gov The assay is based on the ability of antioxidants in a sample to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color that can be measured spectrophotometrically. nih.gov This reduction potential is a direct indicator of the compound's ability to donate electrons, a key function of antioxidants.

While specific FRAP assay data for 2(1H)-Quinoxalinone, 3-(hydroxyamino)- are not available in the reviewed literature, studies on related compounds underscore the antioxidant potential of the quinoxalinone scaffold. Research has demonstrated that introducing phenolic hydroxyl groups into the quinoxalinone structure yields derivatives with "obvious antioxidant activity." nih.govresearchgate.net One such derivative, a phenolic 3,4-dihydroxyl compound with a 7-hydroxyl group on the quinoxalinone core, exhibited antioxidant potency comparable to Trolox, a standard antioxidant used as a reference in many assays, including FRAP. nih.gov This strong reducing capability suggests that such derivatives would perform well in a FRAP assay.

1,1-Diphenyl-2-picrylhydrazyl (B32988) (DPPH) Radical Scavenging Assays

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a standard method for evaluating the antioxidant capacity of compounds, measuring their ability to scavenge free radicals. rsc.orgnih.govresearchgate.net While various quinoxalinone and related heterocyclic derivatives have been assessed for their antioxidant potential using this method, specific quantitative data, such as IC₅₀ values for 2(1H)-Quinoxalinone, 3-(hydroxyamino)-, are not extensively detailed in the currently available literature. researchgate.netnih.gov The antioxidant activity of phenolic compounds, which share some structural similarities, is well-documented and often relates to their hydrogen-donating ability. nih.gov For related pyrrolo[2,3-b]quinoxaline derivatives, some have demonstrated potential as radical scavengers. rsc.org

In Vitro Cellular Activity (Non-Human Cell Lines)

The quinoxalinone core is a key feature in many compounds designed as potential anticancer agents. thieme-connect.de Derivatives are often evaluated for their ability to inhibit the proliferation of various cancer cell lines. For instance, studies on related 2-oxo-3-phenylquinoxaline derivatives have demonstrated cytotoxic effects against human colon carcinoma (HCT-116) cells. nih.gov One study reported the synthesis of N-hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide, a structurally related compound, and its evaluation against HCT-116 cells. nih.gov Other research has investigated different quinoline (B57606) and quinoxaline derivatives against breast cancer (MCF-7, MDA-MB-231) and glioblastoma (U87-MG, U138-MG) cell lines. researchgate.netnih.govmdpi.comnih.govnih.gov However, specific antiproliferative and cytotoxicity data (such as GI₅₀ or IC₅₀ values) for 2(1H)-Quinoxalinone, 3-(hydroxyamino)- against this panel of cancer cell lines remain to be fully characterized in published studies.

Table 1: Antiproliferative Activity of Selected Quinoxaline Derivatives Against Cancer Cell Lines

Note: This table presents data for related quinoxaline derivatives to illustrate the typical format of research findings in this area, as specific data for 2(1H)-Quinoxalinone, 3-(hydroxyamino)- is not available in the cited literature.

| Compound/Derivative | Cell Line | Activity Metric | Value | Citation |

|---|---|---|---|---|

| N-substituted-3-phenylquinoxalin-2(1H)-one (3c) | CCRF-CEM (Leukemia) | GI₅₀ | 6.46 µM | nih.gov |

| N-substituted-3-phenylquinoxalin-2(1H)-one (3c) | SK-MEL-5 (Melanoma) | GI₅₀ | 4.17 µM | nih.gov |

Quinoxaline derivatives are a well-established class of antimicrobial agents. nih.govnih.gov Research has explored their efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Escherichia coli, and mycobacteria. nih.govnih.govfrontiersin.org For example, certain 2,3-bis(phenylamino) quinoxaline derivatives have shown potent activity against methicillin-resistant S. aureus (MRSA) and E. faecalis. nih.govnih.gov

The activity of quinoxalines against Mycobacterium tuberculosis is also an active area of research, with several 1,4-di-N-oxide derivatives showing promise. nih.govnih.govmdpi.com Studies on related quinoxalin-2(1H)-one structures have also reported activity against M. tuberculosis H37Rv. jocpr.com Antifungal studies on compounds like 3-hydrazinoquinoxaline-2-thiol (B1673409) have shown efficacy against various Candida species. nih.govkoreascience.krresearchgate.net Despite this broad interest, specific Minimum Inhibitory Concentration (MIC) values for 2(1H)-Quinoxalinone, 3-(hydroxyamino)- against the specified microbial strains are not detailed in the available literature.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Note: This table presents data for related quinoxaline derivatives to illustrate typical research findings, as specific data for 2(1H)-Quinoxalinone, 3-(hydroxyamino)- is not available in the cited literature.

| Compound/Derivative | Microbial Strain | Activity Metric | Value (µg/mL) | Citation |

|---|---|---|---|---|

| Quinoxalinone Schiff's base (4c) | E. faecalis | IC₅₀ | 9.60 | nih.gov |

| Quinoxalinone Schiff's base (4d) | E. faecalis | IC₅₀ | 10.80 | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans (clinical isolates) | MIC | Lower than Amphotericin B | nih.gov |

In Vivo Studies in Non-Human Models (Mechanistic Focus)

The carrageenan-induced rat paw edema model is a standard preclinical assay used to evaluate the anti-inflammatory activity of novel compounds. nih.govnih.govphcogj.com The model allows researchers to measure the reduction in swelling (edema) over several hours after administration of a test compound compared to a control. ijpsonline.comijpsonline.com This inflammatory response is mediated by substances like prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-1β), and effective anti-inflammatory agents can inhibit their release or action. nih.gov